3-sec-Butyl-1H-pyrazol-5-amine
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Overview
Description
“3-sec-Butyl-1H-pyrazol-5-amine”, also known as MRS38181, is a pyrazole compound that has gained significant attention in recent years due to its promising biological properties. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 5-amino-pyrazoles, such as “3-sec-Butyl-1H-pyrazol-5-amine”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . An ambient-temperature synthesis of N-pyrazolyl imine was reported through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate as a drying agent .
Molecular Structure Analysis
The molecular formula of “3-sec-Butyl-1H-pyrazol-5-amine” is C7H13N3 . The SMILES string is NC1=CC©=NN1C©CC .
Chemical Reactions Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Scientific Research Applications
Synthesis and Characterization
- 3-sec-Butyl-1H-pyrazol-5-amine derivatives are synthesized through various chemical processes. For example, efficient one-pot synthesis methods and solvent-free reactions have been developed for related pyrazole compounds, highlighting their adaptability in organic synthesis (Becerra et al., 2021), (Law et al., 2019).
Structural Analysis
- These compounds are often characterized using techniques like X-ray diffraction, FT-IR, UV-Vis, NMR spectroscopy, and more, providing insight into their molecular structure and properties (Xu et al., 2009), (Tamer et al., 2016).
Catalysis and Polymerization
- Pyrazole derivatives, including those similar to 3-sec-Butyl-1H-pyrazol-5-amine, have been used as catalysts in various reactions, like the copolymerization of CO2 and cyclohexene oxide. This demonstrates their potential in green chemistry and industrial applications (Matiwane et al., 2020).
Pharmaceutical Research
- Some pyrazole derivatives show potential in pharmaceutical research, particularly in the development of antitumor drugs. This suggests a possible application area for 3-sec-Butyl-1H-pyrazol-5-amine in medicinal chemistry (Ma et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-butan-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUJMQEDPSCJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480564 |
Source
|
Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-sec-Butyl-1H-pyrazol-5-amine | |
CAS RN |
56367-25-0 |
Source
|
Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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